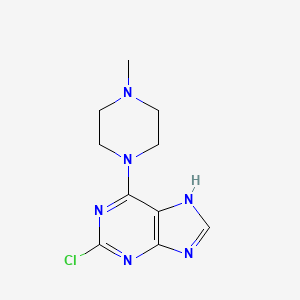

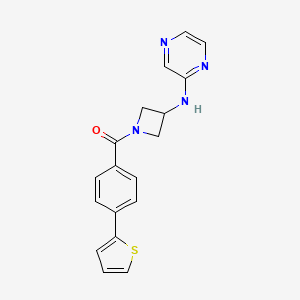

![molecular formula C17H15N3O3S B2406303 4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester CAS No. 345988-72-9](/img/structure/B2406303.png)

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester, commonly known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research to study histone lysine methyltransferase G9a. BIX-01294 has been found to be a potent inhibitor of G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Inhibition of G9a by BIX-01294 leads to a decrease in H3K9 methylation, which in turn affects gene expression and chromatin structure.

Aplicaciones Científicas De Investigación

- Benzimidazole derivatives have shown promising antimicrobial properties. Researchers have reported their effectiveness against bacteria, fungi, and parasites . The compound may exhibit antibacterial or antifungal effects, making it relevant for combating infectious diseases.

Antimicrobial Activity

Mecanismo De Acción

Target of Action

The primary targets of the compound “methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate” are currently unknown. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles are known to have a wide range of biological activities and are found in several molecules representing important classes in drug discovery .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as enzymatic inhibition . The sulfanyl group in the compound could potentially form disulfide bonds with cysteine residues in target proteins, leading to changes in protein function.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities, including anticancer, anti-hiv, anticonvulsant, antimalarial, anti-inflammatory, antiviral, antioxidant, antifungal, and antibacterial activities .

Result of Action

Given the wide range of biological activities of benzimidazole derivatives, the effects could potentially include inhibition of cell proliferation, viral replication, inflammation, and oxidative stress, among others .

Propiedades

IUPAC Name |

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-8-12(9-7-11)18-15(21)10-24-17-19-13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVXLLNBDYAKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)